molecular formula C23H28ClFN4O2 B4130108 N-(2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N'-(4-ETHYLPHENYL)ETHANEDIAMIDE

N-(2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N'-(4-ETHYLPHENYL)ETHANEDIAMIDE

Cat. No.: B4130108
M. Wt: 446.9 g/mol
InChI Key: HJDMICLCRCWZFX-UHFFFAOYSA-N
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Description

N-{2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]ethyl}-N’-(4-ethylphenyl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-chloro-6-fluorobenzyl group and an ethanediamide linkage to a 4-ethylphenyl group.

Properties

IUPAC Name

N-[2-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClFN4O2/c1-2-17-6-8-18(9-7-17)27-23(31)22(30)26-10-11-28-12-14-29(15-13-28)16-19-20(24)4-3-5-21(19)25/h3-9H,2,10-16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDMICLCRCWZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]ethyl}-N’-(4-ethylphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the 2-chloro-6-fluorobenzyl chloride. This intermediate is then reacted with piperazine to form the substituted piperazine derivative. The final step involves the reaction of this intermediate with N’-(4-ethylphenyl)ethanediamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]ethyl}-N’-(4-ethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

N-{2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]ethyl}-N’-(4-ethylphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]ethyl}-N’-(4-ethylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzyl chloride: Shares the 2-chloro-6-fluorobenzyl moiety.

    Benzenemethanamine derivatives: Similar structural features with variations in substituents.

Uniqueness

N-{2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]ethyl}-N’-(4-ethylphenyl)ethanediamide is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N'-(4-ETHYLPHENYL)ETHANEDIAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N'-(4-ETHYLPHENYL)ETHANEDIAMIDE

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